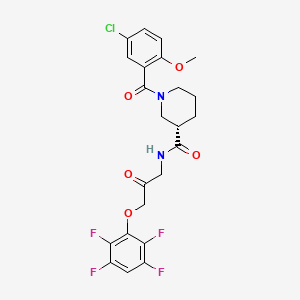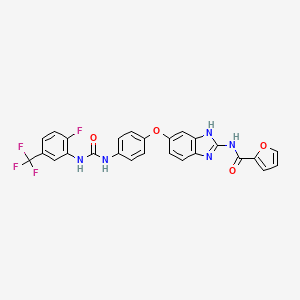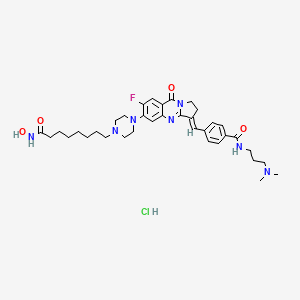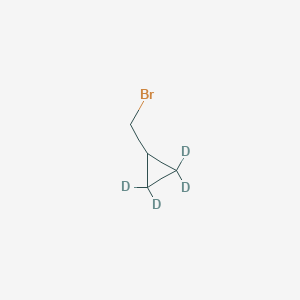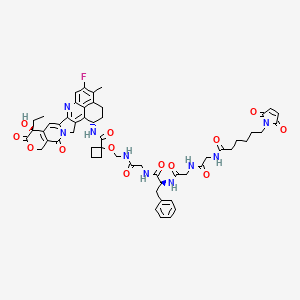
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is a compound that is part of an antibody-drug conjugate (ADC). It consists of an ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) and a DNA topoisomerase I inhibitor, Exatecan. This compound is primarily used in cancer research due to its ability to target and inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan involves the conjugation of the ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) with the DNA topoisomerase I inhibitor, Exatecan. The process typically involves the following steps:
Preparation of the ADC Linker: The ADC linker is synthesized through a series of peptide coupling reactions, where each amino acid (Glycine, Phenylalanine, and Cyclobutanecarboxylic acid) is sequentially added to form the desired peptide chain.
Conjugation with Exatecan: The synthesized ADC linker is then conjugated with Exatecan using a suitable coupling reagent under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of ADC Linker: Large-scale peptide synthesis techniques are employed to produce the ADC linker in bulk quantities.
Conjugation and Purification: The bulk ADC linker is then conjugated with Exatecan, followed by purification steps such as chromatography to obtain the final product with high purity
化学反应分析
Types of Reactions
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine residue.
Reduction: Reduction reactions can occur at the cyclobutanecarboxylic acid moiety.
Substitution: Substitution reactions can take place at the glycine residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学研究应用
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan has several scientific research applications:
Chemistry: It is used as a model compound to study peptide conjugation and linker chemistry.
Biology: The compound is employed in biological studies to investigate the role of DNA topoisomerase I in cellular processes.
Medicine: In cancer research, it is used to develop targeted therapies that inhibit DNA topoisomerase I, thereby preventing cancer cell proliferation.
Industry: The compound is utilized in the pharmaceutical industry for the development of new ADCs and related therapeutic agents
作用机制
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan exerts its effects by targeting and inhibiting DNA topoisomerase I. The mechanism involves:
Binding to DNA Topoisomerase I: The Exatecan moiety binds to the DNA topoisomerase I enzyme, preventing it from relaxing supercoiled DNA.
Inhibition of DNA Replication and Transcription: By inhibiting DNA topoisomerase I, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells
相似化合物的比较
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is unique due to its specific ADC linker and the inclusion of Exatecan. Similar compounds include:
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Doxorubicin: Another ADC with a different cytotoxic agent, Doxorubicin.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-SN-38: An ADC with SN-38, another topoisomerase inhibitor.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-MMAE: An ADC with Monomethyl auristatin E (MMAE), a microtubule-disrupting agent
This compound stands out due to its specific targeting of DNA topoisomerase I, making it a valuable tool in cancer research and therapy development.
属性
分子式 |
C55H60FN9O13 |
|---|---|
分子量 |
1074.1 g/mol |
IUPAC 名称 |
1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-22-40-49-33(27-65(40)51(73)34(35)28-77-53(55)75)48-37(15-14-32-30(2)36(56)23-38(62-49)47(32)48)63-52(74)54(18-10-19-54)78-29-60-43(68)25-59-50(72)39(21-31-11-6-4-7-12-31)61-44(69)26-58-42(67)24-57-41(66)13-8-5-9-20-64-45(70)16-17-46(64)71/h4,6-7,11-12,16-17,22-23,37,39,76H,3,5,8-10,13-15,18-21,24-29H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,74)/t37-,39-,55-/m0/s1 |
InChI 键 |
DBCVGCVTFAJVMD-HKMBIKTJSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


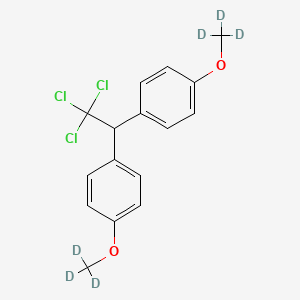
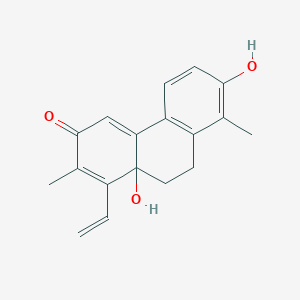
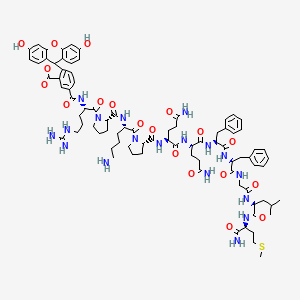
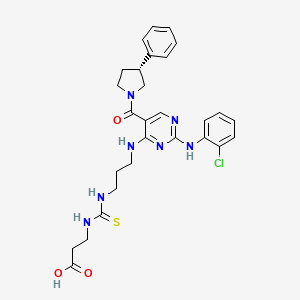

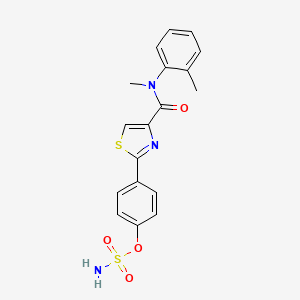
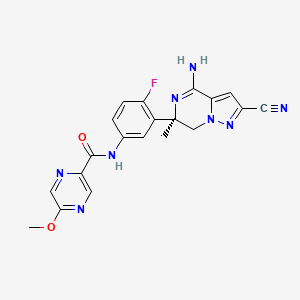
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)


